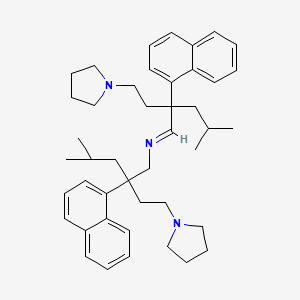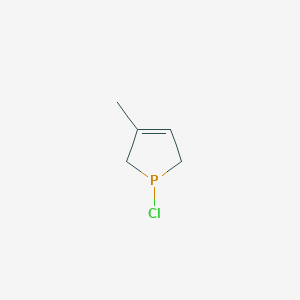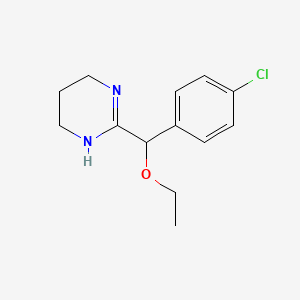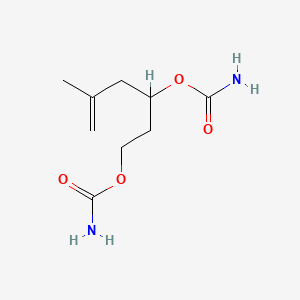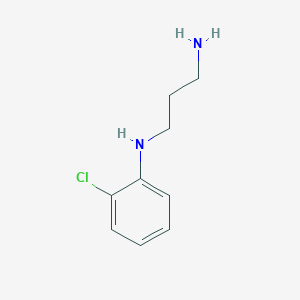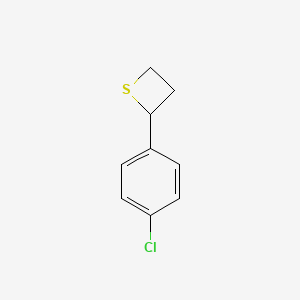![molecular formula C11H11N3O4S2 B14691181 Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester CAS No. 33119-99-2](/img/structure/B14691181.png)
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester is a complex organic compound with the molecular formula C11H11N3O4S2 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a thiazole ring, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate carbamic acid, which is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The thiazole ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism by which carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and sulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar carbamic acid ester group but lacks the thiazole and sulfonyl groups.
Carbamic acid, methyl ester: A simpler compound with only the carbamic acid ester group.
Carbamic acid, [4-(6,7-disubstituted quinazolin-4-ylamino)phenyl] esters: These compounds have a similar phenyl ring but are substituted with quinazoline derivatives.
Uniqueness
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester is unique due to the presence of the thiazole ring and sulfonyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
33119-99-2 |
|---|---|
Molekularformel |
C11H11N3O4S2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
methyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-11(15)13-8-2-4-9(5-3-8)20(16,17)14-10-12-6-7-19-10/h2-7H,1H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
DRZVCRYMGOGIGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


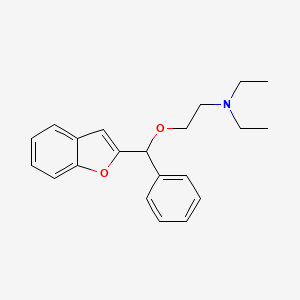
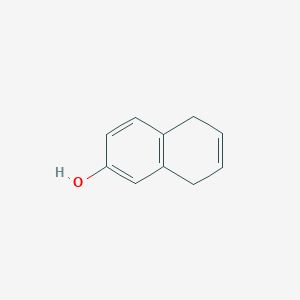
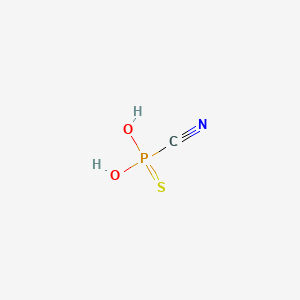
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
